4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid
Description
4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-11(15(17)18)6-7-13(10)14-5-3-2-4-12(14)9-16/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACIZQHQDWNYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689035 | |
| Record name | 2'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-80-5 | |
| Record name | 2'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxymethylbenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another approach involves the oxidation of 4-(2-hydroxymethylphenyl)-3-methylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is conducted in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid may involve large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic oxidation using supported metal catalysts can also be employed to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).
Major Products Formed
Oxidation: 4-(2-Carboxyphenyl)-3-methylbenzoic acid.
Reduction: 4-(2-Hydroxymethylphenyl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxymethylphenyl)-benzoic acid: Lacks the methyl group on the benzoic acid moiety.
3-Methyl-4-(2-hydroxymethylphenyl)benzoic acid: Similar structure but with different substitution pattern.
4-(2-Hydroxyphenyl)-3-methylbenzoic acid: Lacks the hydroxymethyl group.
Uniqueness
4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid is unique due to the presence of both hydroxymethyl and methyl groups, which can influence its reactivity and interactions with other molecules
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